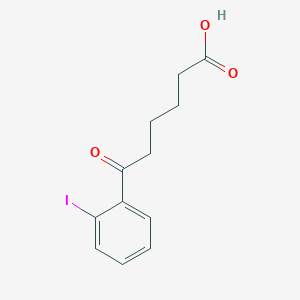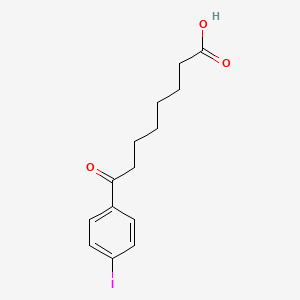
2-(4-Butylbenzoyl)oxazole
Vue d'ensemble
Description
2-(4-Butylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
2-(4-Butylbenzoyl)oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
Target of Action
2-(4-Butylbenzoyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in the biological system . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Some oxazole derivatives have shown significant activity against gram-positive bacteria, gram-negative bacteria, and fungi , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
2-(4-Butylbenzoyl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with tyrosine kinases, which are essential for cell signaling and growth . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 leads to decreased production of inflammatory mediators, which can reduce inflammation in affected cells . Furthermore, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cancer cell growth and survival . These cellular effects underscore the compound’s potential in modulating critical cellular processes and treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound may interact with tyrosine kinases, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation . These binding interactions and enzyme inhibitions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that oxazole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to degradation, affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential impact on metabolic processes and its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and may also be actively transported by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . These localization mechanisms are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylbenzoyl)oxazole typically involves the condensation of 2-aminophenol with 4-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts may also be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butylbenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Similar in structure but lacks the butyl group.
2-Phenylbenzoxazole: Contains a phenyl group instead of a butyl group.
2-(4-Methylbenzoyl)oxazole: Contains a methyl group instead of a butyl group
Uniqueness
2-(4-Butylbenzoyl)oxazole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .
Propriétés
IUPAC Name |
(4-butylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)13(16)14-15-9-10-17-14/h5-10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKYELJADJUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642093 | |
| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-09-3 | |
| Record name | (4-Butylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















